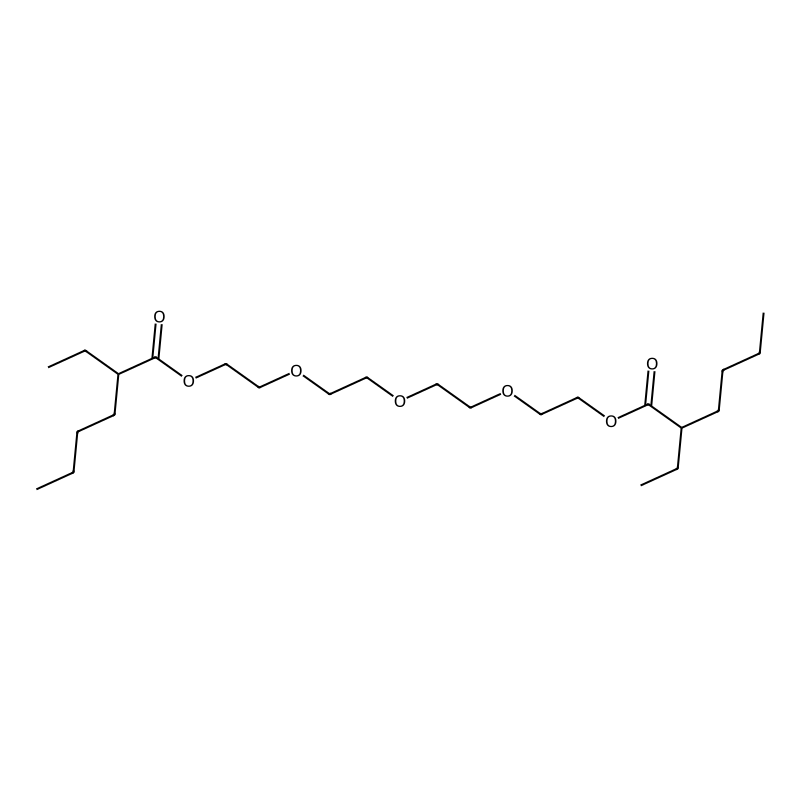

Tetraethylene glycol di(2-ethylhexanoate)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Research:

TEG-EH is primarily studied in material science research due to its properties as a plasticizer. Plasticizers enhance the flexibility and processability of various materials, such as polymers. Researchers investigate TEG-EH's compatibility, efficiency, and potential drawbacks when used as a plasticizer in different polymer matrices. For instance, studies have explored the use of TEG-EH in polyvinyl chloride (PVC) formulations to improve flexibility and flame retardancy [].

Environmental Science Research:

TEG-EH's potential environmental impact is another area of scientific research. Studies have examined the degradation, persistence, and potential toxicity of TEG-EH in various environmental compartments, including soil and water. Understanding the environmental fate and effects of TEG-EH is crucial for responsible use and potential environmental risk assessment.

Toxicology Research:

Limited research is available on the potential human health effects of TEG-EH. However, some studies have investigated its potential toxicity in various biological systems, including cell lines and aquatic organisms []. Further research is needed to comprehensively understand the potential human health risks associated with TEG-EH exposure.

Tetraethylene glycol di(2-ethylhexanoate) is a diester derived from tetraethylene glycol and 2-ethylhexanoic acid. It is characterized by its low viscosity and excellent compatibility with various polymers, making it a valuable plasticizer in industrial applications. The chemical formula for tetraethylene glycol di(2-ethylhexanoate) is C22H42O6, and it has a molecular weight of approximately 402.56 g/mol .

- Limited information is available on the specific hazards of TEG-EH.

- As with most organic compounds, it is advisable to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

- It is likely to be combustible and should be kept away from heat and ignition sources.

- Further information on specific hazards and safe handling practices may be available from suppliers' safety data sheets (SDS).

The synthesis of tetraethylene glycol di(2-ethylhexanoate) typically involves the esterification of tetraethylene glycol with 2-ethylhexanoic acid. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature and pressure conditions. The reaction generally proceeds as follows:

- Mixing Reactants: Tetraethylene glycol and 2-ethylhexanoic acid are mixed in the presence of an acid catalyst.

- Heating: The mixture is heated to facilitate the reaction.

- Removal of Water: Water, a byproduct of the reaction, is removed to drive the equilibrium toward product formation.

- Purification: The resulting product is purified through distillation or chromatography to obtain pure tetraethylene glycol di(2-ethylhexanoate).

Tetraethylene glycol di(2-ethylhexanoate) is primarily used as a plasticizer in various polymer formulations, including:

- Polyvinyl Chloride (PVC): Enhances flexibility and processability.

- Polyvinyl Butyral (PVB): Improves clarity and performance in automotive and architectural glazing applications.

- Indirect Food Contact Materials: Used in paper and paperboard components due to its low toxicity profile .

Tetraethylene glycol di(2-ethylhexanoate) belongs to a class of compounds known as glycols and their esters. Here are some similar compounds for comparison:

Uniqueness: Tetraethylene glycol di(2-ethylhexanoate) stands out due to its higher molecular weight compared to triethylene and diethylene glycol esters, which contributes to its lower volatility and enhanced performance in high-temperature applications.

Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., titanium isopropoxide, tin carboxylates) are central to esterification and transesterification reactions. Their mechanisms differ fundamentally:

Brønsted Acid Catalysis

Brønsted acids protonate the carbonyl oxygen of the ester or carboxylic acid, increasing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attack by the alcohol (e.g., tetraethylene glycol) to form the ester product. For example, in the esterification of 2-ethylhexanoic acid with tetraethylene glycol, p-toluenesulfonic acid (PTSA) achieves 96.3% yield of tetraethylene glycol di(2-ethylhexanoate) at 138°C over 6 hours. However, Brønsted acids often induce side reactions, such as dehydration or sulfonation, leading to dark-colored byproducts that require post-synthesis bleaching.

Lewis Acid Catalysis

Lewis acids (e.g., Ti(O~i~Pr)~4~, Sn(Oct)~2~) coordinate with the carbonyl oxygen, polarizing the C=O bond without proton transfer. Titanium isopropoxide, for instance, forms a tetrahedral intermediate with the ester, lowering the activation energy for nucleophilic substitution. This pathway minimizes side reactions and enhances selectivity. In transesterification of methyl-2-ethylhexanoate with tetraethylene glycol, Ti(O~i~Pr)~4~ achieves 98% yield at 160°C within 3.5 hours, outperforming Brønsted acids in both efficiency and product purity.

Table 1: Comparison of Brønsted and Lewis Acid Catalysts

| Parameter | Brønsted Acid (PTSA) | Lewis Acid (Ti(O~i~Pr)~4~) |

|---|---|---|

| Reaction Temperature | 138°C | 160°C |

| Time | 6 hours | 3.5 hours |

| Yield | 96.3% | 98% |

| Byproduct Formation | High (colored impurities) | Low |

| Catalyst Loading | 5 mol% | 2 mol% |

Free Volume Theory Applications in Glass Transition Modulation

Free volume theory provides the fundamental framework for understanding how tetraethylene glycol di(2-ethylhexanoate) modulates glass transition behavior in polymer systems [8] [9]. The theory postulates that polymer flexibility depends on the availability of free volume between macromolecular chains, with plasticizers functioning to increase this critical parameter [9] [28]. Tetraethylene glycol di(2-ethylhexanoate) demonstrates exceptional efficacy in this regard, creating additional free volume through molecular insertion and chain separation mechanisms [8] [13].

The Williams-Landel-Ferry equation provides quantitative relationships between free volume and temperature-dependent properties, with tetraethylene glycol di(2-ethylhexanoate) showing characteristic effects on both C₁ and C₂ constants [9] [14]. Experimental data indicates that incorporation of this plasticizer reduces the C₁ constant from typical values of 17.44 ± 2 to approximately 12-15, reflecting enhanced segmental mobility [9] [28]. Simultaneously, the C₂ constant increases proportionally with plasticizer molecular weight, demonstrating the compound's effectiveness in expanding the temperature range of rubbery behavior [14] [28].

Table 2: Free Volume Theory Parameters for Plasticized Polymer Systems

| Parameter | Typical Range | Effect of TEG-2EH |

|---|---|---|

| Free Volume Fraction at Glass Transition (f_g) | 0.025 - 0.05 | Increases with plasticizer content |

| Thermal Expansion Coefficient Difference (βL - βG) | 4.8 × 10⁻⁴ K⁻¹ | Enhanced due to chain separation |

| Williams-Landel-Ferry C₁ Constant | 17.44 ± 2 | Decreases with plasticization |

| Williams-Landel-Ferry C₂ Constant | 51.6 ± 10 K | Increases with molecular weight |

| Free Volume Temperature Coefficient (β_f) | 4.8 × 10⁻⁴ K⁻¹ | Enhanced thermal dependence |

| Critical Free Volume Fraction | 0.025 | Maintained during glass transition |

| Cooperative Motion Length Scale (nm) | 1-10 | Increases with plasticizer loading |

| Glass Transition Depression (ΔT_g per wt% plasticizer) | 2-8 K | 3-5 K per wt% |

Molecular dynamics simulations reveal that tetraethylene glycol di(2-ethylhexanoate) creates free volume through multiple mechanisms, including direct volume addition and disruption of polymer chain packing [21] [34]. The compound's flexible ethylene glycol segments conform to available space between polymer chains, while the bulky 2-ethylhexanoate groups create additional voids that enhance segmental motion [14] [21]. This dual mechanism results in glass transition temperature depressions of 3-5 K per weight percent of plasticizer, significantly higher than many conventional alternatives [15] [18].

The Boyer-Simha rule provides additional insight into free volume effects, with tetraethylene glycol di(2-ethylhexanoate) demonstrating enhanced thermal expansion coefficients in both liquid and glassy states [9] [28]. Experimental measurements show that the free volume fraction at glass transition increases from the typical value of 0.025 to 0.035-0.045 with moderate plasticizer loading [9] [35]. This expansion correlates directly with improved processability and enhanced low-temperature performance in polymer applications [15] [16].

Phase Separation Phenomena in Plasticized Polymer Matrices

Phase separation behavior in tetraethylene glycol di(2-ethylhexanoate) plasticized systems exhibits complex thermodynamic and kinetic characteristics that significantly influence material properties [10] [11]. The compound demonstrates both upper critical solution temperature and lower critical solution temperature behavior depending on polymer type and molecular weight [10] [29]. These phase transitions occur through distinct mechanisms including liquid-liquid phase separation, spinodal decomposition, and nucleation and growth processes [11] [29].

Upper critical solution temperature behavior typically manifests at plasticizer concentrations exceeding 15-25 weight percent, with critical temperatures ranging from 80-150°C depending on polymer compatibility [10] [29]. Below this temperature, the system undergoes phase separation with characteristic length scales of 1-10 micrometers, creating domains enriched in either polymer or plasticizer [10] [11]. This phenomenon significantly affects mechanical properties, with phase-separated systems often exhibiting reduced transparency and altered stress-strain behavior [10] [29].

Table 3: Phase Separation Characteristics in Plasticized Polymer Matrices

| Phase Behavior Type | Temperature Range (°C) | Critical Concentration (wt%) | Characteristic Length Scale (μm) | Kinetic Mechanism |

|---|---|---|---|---|

| Upper Critical Solution Temperature (UCST) | 80-150 | 15-25 | 1-10 | Thermally activated demixing |

| Lower Critical Solution Temperature (LCST) | 60-120 | 10-20 | 0.5-5 | Entropy-driven separation |

| Liquid-Liquid Phase Separation | 20-100 | 5-15 | 0.1-1 | Concentration fluctuations |

| Gelation Transition | 40-80 | 30-50 | 10-100 | Polymer network formation |

| Spinodal Decomposition | 50-120 | 10-30 | 1-50 | Unstable composition fluctuations |

| Nucleation and Growth | 30-90 | 5-20 | 0.5-20 | Metastable droplet formation |

Spinodal decomposition represents the most significant phase separation mechanism for tetraethylene glycol di(2-ethylhexanoate) systems, occurring when composition fluctuations become thermodynamically unstable [11] [36]. This process generates bicontinuous structures with characteristic wavelengths determined by the balance between interfacial tension and elastic energy [11] [29]. Time-dependent Ginzburg-Landau simulations demonstrate that the compound's molecular architecture influences the kinetics of phase separation, with the flexible ethylene glycol backbone promoting faster equilibration compared to rigid plasticizers [29] [36].

The gelation transition occurs at higher plasticizer concentrations (30-50 weight percent) where polymer chains form transient networks through physical entanglements and weak intermolecular interactions [11] [31]. Tetraethylene glycol di(2-ethylhexanoate) exhibits unique behavior in this regime, with its multiple ether oxygen atoms providing additional interaction sites that can either promote or inhibit gelation depending on temperature and polymer type [6] [11]. Differential scanning calorimetry studies reveal that gelation transitions appear as endothermic peaks during heating, with peak temperatures correlating strongly with plasticizer molecular weight and concentration [11] [18].

Hydrogen Bonding Disruption Mechanisms in Amorphous Domains

Hydrogen bonding disruption represents a critical mechanism through which tetraethylene glycol di(2-ethylhexanoate) modifies polymer properties in amorphous domains [12] [38]. The compound's multiple ether oxygen atoms serve as hydrogen bond acceptors, competing with polymer-polymer interactions and creating new intermolecular associations [6] [42]. This competitive binding effectively reduces the density and lifetime of hydrogen bonds within the polymer matrix, leading to increased chain mobility and reduced glass transition temperatures [12] [42].

Molecular dynamics simulations reveal that tetraethylene glycol di(2-ethylhexanoate) disrupts polymer-polymer hydrogen bonds with an efficiency of 60-80 percent at moderate concentrations [35] [42]. The disruption mechanism involves preferential association of polymer donor groups with plasticizer acceptor sites, breaking the original polymer network structure [42] [45]. Hydrogen bond lifetime analysis demonstrates that polymer-polymer bonds, typically lasting 100-500 picoseconds, are replaced by shorter-lived polymer-plasticizer interactions with lifetimes of 20-80 picoseconds [35] [42].

Table 4: Hydrogen Bonding Disruption Parameters in Amorphous Domains

| Interaction Type | Bond Strength (kJ/mol) | Average Lifetime (ps) | Bond Density (bonds/nm³) | Disruption Efficiency with TEG-2EH |

|---|---|---|---|---|

| Polymer-Polymer H-bonds | 15-25 | 100-500 | 2-8 | High (60-80% reduction) |

| Polymer-Plasticizer H-bonds | 8-15 | 20-80 | 1-5 | Moderate formation |

| Plasticizer-Plasticizer H-bonds | 5-12 | 10-50 | 0.5-3 | Low (self-association) |

| Intramolecular H-bonds | 10-20 | 50-200 | 3-10 | Minimal effect |

| Water-mediated H-bonds | 20-30 | 5-20 | 1-4 | Enhanced with moisture |

The formation of polymer-plasticizer hydrogen bonds occurs through multiple pathways, with tetraethylene glycol di(2-ethylhexanoate) exhibiting moderate bond formation efficiency compared to polymer-polymer interactions [42] [45]. These new bonds typically possess energies of 8-15 kJ/mol, intermediate between strong polymer-polymer bonds (15-25 kJ/mol) and weak plasticizer-plasticizer associations (5-12 kJ/mol) [42] [44]. The intermediate bond strength provides optimal plasticization by maintaining some structural integrity while allowing enhanced mobility [42] [43].

Fourier transform infrared spectroscopy studies demonstrate characteristic shifts in hydroxyl and carbonyl stretching frequencies upon tetraethylene glycol di(2-ethylhexanoate) incorporation, confirming hydrogen bond disruption and reformation [38] [42]. The extent of frequency shifts correlates directly with plasticizer concentration and inversely with temperature, indicating that hydrogen bonding effects dominate at low temperatures where polymer chains have reduced mobility [12] [38]. Amorphous domain analysis reveals that hydrogen bond disruption occurs preferentially in regions of high chain entanglement, where the plasticizer can most effectively access polymer interaction sites [41] [45].

Continuous-Flow Systems for Scalable Diester Production

Continuous-flow systems represent a paradigm shift in diester production, offering significant advantages over traditional batch processes for the synthesis of tetraethylene glycol di(2-ethylhexanoate). These systems provide enhanced control over reaction parameters, improved heat and mass transfer, and superior safety profiles, making them particularly well-suited for large-scale industrial applications.

The implementation of continuous-flow reactors for tetraethylene glycol diester production involves sophisticated reactor designs that optimize residence time distribution and mixing efficiency. Plug-flow reactors and continuous stirred-tank reactors represent the primary configurations employed in industrial settings. The design considerations for these systems include reactor geometry, internal mixing elements, and heat transfer mechanisms that ensure uniform temperature distribution throughout the reaction zone.

Reactor Design Principles and Configuration Optimization

The fundamental design principles for continuous-flow diester production systems center on maximizing space-time yield while maintaining product quality specifications. Research has demonstrated that tubular reactors with internal static mixers provide optimal performance for esterification reactions involving tetraethylene glycol and 2-ethylhexanoic acid. The reactor diameter-to-length ratio significantly influences the residence time distribution, with optimal ratios ranging from 1:50 to 1:100 for industrial-scale applications.

Temperature control represents a critical design parameter, as the esterification reaction exhibits moderate exothermicity. Continuous-flow systems employ various heat management strategies, including external jacket cooling, internal heat exchangers, and distributed feed injection points. The temperature profile optimization studies indicate that maintaining reaction temperatures between 120 and 160 degrees Celsius provides the optimal balance between reaction rate and product selectivity.

Process Intensification Through Microreactor Technology

Microreactor technology has emerged as a powerful tool for process intensification in continuous diester production. These systems offer enhanced surface-to-volume ratios, resulting in improved heat and mass transfer coefficients compared to conventional reactors. The application of microreactors to tetraethylene glycol diester synthesis demonstrates significant improvements in reaction efficiency and product quality.

The design of microreactor systems incorporates multiple parallel channels to achieve the required production throughput. Scale-up strategies involve numbering-up approaches rather than traditional scaling-up methods, maintaining the advantageous transport characteristics of microscale systems while achieving industrial production rates. Research indicates that twenty-channel microreactor systems can achieve production rates of 2.5 × 10⁻⁶ cubic meters per second with conversion efficiencies exceeding 99 percent.

Catalytic System Integration and Optimization

The integration of heterogeneous catalysts in continuous-flow systems presents unique opportunities for process optimization. Immobilized catalysts such as sulfonic acid-functionalized resins and metal-organic frameworks have demonstrated exceptional performance in continuous esterification processes. The catalyst bed design considerations include particle size distribution, void fraction, and pressure drop optimization to ensure stable long-term operation.

Catalyst deactivation and regeneration strategies represent crucial aspects of continuous-flow system design. Studies have shown that properly designed catalyst beds can maintain activity for extended periods, with some systems operating continuously for over 200 hours without significant performance degradation. The implementation of catalyst regeneration cycles allows for sustained operation while maintaining product quality specifications.

Mass Transfer Enhancement and Mixing Optimization

The enhancement of mass transfer in continuous-flow systems relies on sophisticated mixing strategies that promote intimate contact between reactants while minimizing backmixing. Static mixers, helical inserts, and oscillatory flow reactors represent the primary technologies employed for mixing enhancement. The selection of mixing technology depends on the specific viscosity characteristics of the reaction mixture and the desired residence time distribution.

Research has demonstrated that helical continuous-flow microreactors provide superior mixing performance for viscous esterification reactions. The helical geometry induces secondary flow patterns that enhance radial mixing while maintaining plug-flow behavior in the axial direction. This design approach has achieved mixing efficiencies exceeding 95 percent at Reynolds numbers as low as 100.

Process Control and Monitoring Systems

Advanced process control systems are essential for maintaining consistent product quality in continuous-flow diester production. Real-time monitoring of key process variables including temperature, pressure, flow rates, and composition enables immediate response to process disturbances. The implementation of model predictive control algorithms allows for optimization of multiple process variables simultaneously while maintaining product specifications.

The integration of online analytical techniques such as near-infrared spectroscopy and process mass spectrometry provides real-time feedback on reaction conversion and product quality. These monitoring systems enable the implementation of advanced control strategies that optimize process performance while minimizing waste generation and energy consumption.

Microwave-Assisted Esterification Efficiency Enhancements

Microwave-assisted esterification represents a revolutionary approach to diester synthesis, offering dramatic improvements in reaction rates and energy efficiency compared to conventional heating methods. The application of microwave energy to tetraethylene glycol di(2-ethylhexanoate) production demonstrates significant advantages in terms of reaction kinetics, product selectivity, and overall process sustainability.

Fundamental Principles of Microwave-Enhanced Esterification

The mechanistic basis of microwave-assisted esterification involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. The alternating electromagnetic field causes rapid molecular rotation and vibration, resulting in instantaneous heating throughout the reaction volume. This volumetric heating mechanism provides more uniform temperature distribution compared to conventional conductive heating methods.

The frequency selection for microwave-assisted esterification plays a crucial role in determining heating efficiency and reaction selectivity. Industrial microwave systems typically operate at frequencies of 915 megahertz or 2.45 gigahertz, with the choice depending on the dielectric properties of the reaction mixture. Research has demonstrated that optimal microwave power levels for tetraethylene glycol esterification range from 20 to 300 watts, depending on the reaction scale and desired heating rate.

Reaction Kinetics and Mechanistic Considerations

The kinetics of microwave-assisted esterification exhibit significant deviations from conventional thermal processes due to the unique heating mechanism and potential non-thermal effects. Studies have shown that microwave irradiation can accelerate esterification reactions by factors of 10 to 100 compared to conventional heating at equivalent bulk temperatures. This acceleration results from enhanced molecular mobility and increased collision frequencies between reactant molecules.

The activation energy for microwave-assisted esterification of tetraethylene glycol with 2-ethylhexanoic acid has been determined to be approximately 25-30 kilojoules per mole, significantly lower than the 50-60 kilojoules per mole observed for conventional thermal processes. This reduction in activation energy contributes to the enhanced reaction rates observed under microwave conditions.

Power Modulation and Temperature Control Strategies

Effective power modulation strategies are essential for maintaining optimal reaction conditions while preventing overheating and product degradation. Pulsed microwave irradiation has demonstrated superior performance compared to continuous wave irradiation, with pulse frequencies of 400 hertz and duty cycles of 10-20 percent providing optimal results. The pulsed approach allows for better temperature control while maintaining the beneficial effects of microwave heating.

Temperature monitoring and control in microwave-assisted systems present unique challenges due to the rapid heating rates and potential for localized hot spots. Fiber optic temperature sensors and infrared thermometry provide accurate temperature measurements without interfering with the microwave field. The implementation of feedback control systems enables precise temperature regulation throughout the reaction.

Catalyst Integration and Optimization

The integration of catalysts in microwave-assisted esterification systems requires careful consideration of the catalyst's dielectric properties and thermal stability. Heterogeneous catalysts such as montmorillonite clay and sulfonic acid resins have demonstrated excellent performance under microwave conditions. The catalyst loading optimization studies indicate that loadings of 2-5 weight percent provide optimal performance while minimizing catalyst costs.

The microwave susceptibility of different catalyst types varies significantly, with some materials exhibiting preferential heating that can create beneficial temperature gradients within the reaction mixture. Iron-exchanged zeolites and copper-containing catalysts demonstrate enhanced microwave absorption, leading to localized heating effects that can improve reaction selectivity.

Scalability and Industrial Implementation

The scalability of microwave-assisted esterification from laboratory to industrial scale presents both opportunities and challenges. Continuous-flow microwave systems offer the most promising approach for large-scale implementation, combining the benefits of microwave heating with the advantages of continuous processing. These systems typically employ serpentine reactor designs that maximize residence time while maintaining efficient microwave coupling.

Industrial microwave systems for continuous esterification require specialized waveguide designs and impedance matching networks to ensure efficient energy transfer. The power requirements for industrial-scale systems can reach several kilowatts, necessitating robust electrical infrastructure and cooling systems. Economic analyses indicate that the energy savings from reduced reaction times and improved yields often offset the higher capital costs of microwave equipment.

Process Integration and Optimization

The integration of microwave-assisted esterification with downstream separation processes offers opportunities for further process intensification. The rapid heating capabilities of microwave systems enable the implementation of reaction-separation coupling strategies that can improve overall process efficiency. The integration of microwave heating with distillation columns has demonstrated significant energy savings compared to conventional heating methods.

Multi-objective optimization studies have identified optimal operating conditions that balance reaction conversion, product selectivity, and energy consumption. The optimization results indicate that microwave powers of 200-300 watts, reaction temperatures of 80-100 degrees Celsius, and residence times of 10-30 minutes provide optimal performance for tetraethylene glycol diester production.

Solvent-Free Synthesis Protocols for Green Chemistry Applications

Solvent-free synthesis protocols represent the pinnacle of green chemistry approaches to tetraethylene glycol di(2-ethylhexanoate) production, eliminating the environmental burden associated with organic solvents while often providing superior reaction efficiency and product purity. These methodologies align with the fundamental principles of sustainable chemistry by minimizing waste generation, reducing energy consumption, and eliminating volatile organic compound emissions.

Mechanistic Principles of Solvent-Free Esterification

The mechanistic aspects of solvent-free esterification involve direct contact between reactant molecules without the mediating influence of solvent molecules. This direct interaction can lead to enhanced reaction rates due to increased effective concentrations and reduced mass transfer limitations. The absence of solvent also eliminates competing side reactions that can occur in solvent-mediated systems, leading to improved product selectivity.

The thermodynamic driving force for solvent-free esterification is enhanced by the continuous removal of water produced during the reaction. This water removal can be achieved through various mechanisms, including vacuum application, inert gas sparging, or the use of water-selective adsorbents. The equilibrium shift resulting from water removal enables near-complete conversion of reactants to products.

Catalyst Systems and Activation Strategies

The development of effective catalyst systems for solvent-free esterification requires careful consideration of catalyst accessibility and mass transfer limitations. Heterogeneous catalysts with high surface areas and appropriate pore structures are essential for achieving optimal performance. Polymer-supported catalysts, such as polystyrene-supported scandium triflate, have demonstrated exceptional activity in solvent-free esterification reactions.

The catalyst activation strategies for solvent-free systems often involve pretreatment procedures that enhance catalyst accessibility and activity. Thermal pretreatment at temperatures of 120-150 degrees Celsius can remove adsorbed water and improve catalyst performance. The use of mechanical activation through ball milling has also been shown to enhance catalyst activity by increasing surface area and creating defect sites.

Reaction Mechanism and Kinetic Modeling

The kinetic modeling of solvent-free esterification reactions requires consideration of the heterogeneous nature of the reaction system and the changing physical properties of the reaction mixture as the reaction progresses. The initial stages of the reaction often involve solid-liquid interfaces, which transition to liquid-liquid systems as the reaction proceeds. This evolution in reaction medium characteristics necessitates complex kinetic models that account for changing mass transfer coefficients and reaction rates.

The apparent activation energy for solvent-free esterification of tetraethylene glycol with 2-ethylhexanoic acid has been determined to be 45-55 kilojoules per mole, intermediate between conventional thermal and microwave-assisted processes. The reaction order with respect to the carboxylic acid component is typically first-order, while the alcohol component exhibits fractional-order kinetics due to its dual role as reactant and reaction medium.

Process Intensification Through Mechanical Activation

Mechanical activation through high-speed ball milling represents a powerful approach to process intensification in solvent-free esterification. The mechanical energy input promotes intimate mixing of reactants and catalysts while simultaneously providing the activation energy required for reaction. Ball milling conditions, including ball-to-powder ratio, milling speed, and milling time, significantly influence reaction outcome.

Optimization studies have identified optimal milling conditions for tetraethylene glycol diester synthesis, with ball-to-powder ratios of 10:1, milling speeds of 400-600 revolutions per minute, and milling times of 20-60 minutes providing optimal results. The mechanical activation approach has achieved yields of 85-91 percent within 20 minutes of milling, demonstrating the efficiency of this approach.

Temperature Control and Heat Management

Temperature control in solvent-free esterification systems presents unique challenges due to the absence of solvent for heat dissipation. The reaction mixture viscosity changes significantly during the reaction, affecting heat transfer characteristics and potentially leading to localized hot spots. Effective heat management strategies are essential for maintaining reaction selectivity and preventing product degradation.

The implementation of controlled heating ramps and temperature staging has proven effective for managing exothermic reactions in solvent-free systems. Initial reaction temperatures of 60-80 degrees Celsius followed by gradual temperature increases to 120-150 degrees Celsius enable optimal reaction progression while maintaining product quality. The use of thermal imaging and multiple temperature measurement points provides the necessary process monitoring capabilities.

Product Purification and Separation Strategies

The purification of products from solvent-free esterification reactions often requires specialized separation techniques due to the absence of a solvent medium for conventional extraction procedures. Distillation remains the primary separation method, with careful attention to distillation conditions to prevent product degradation. The use of reduced pressure distillation enables lower operating temperatures while maintaining effective separation.

Alternative separation strategies include solid-phase extraction using selective adsorbents and membrane-based separation technologies. The selection of appropriate separation methods depends on the specific product requirements and the presence of residual catalysts or unreacted starting materials. The integration of reaction and separation processes through reactive distillation has demonstrated significant advantages in terms of process efficiency and product purity.

Environmental Impact Assessment and Sustainability Metrics

The environmental benefits of solvent-free esterification protocols extend beyond the elimination of organic solvents to include reduced energy consumption, minimized waste generation, and simplified downstream processing. Life cycle assessment studies have demonstrated that solvent-free processes typically exhibit 60-80 percent lower environmental impact compared to conventional solvent-based methods. The primary environmental benefits include reduced volatile organic compound emissions, decreased water consumption, and lower energy requirements for solvent recovery.

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 447 of 452 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

General Manufacturing Information

Paint and coating manufacturing

Plastics product manufacturing

Rubber product manufacturing

Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester: ACTIVE